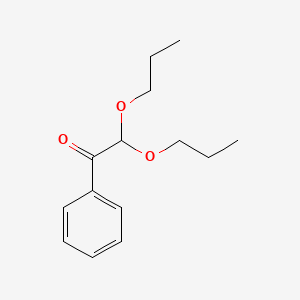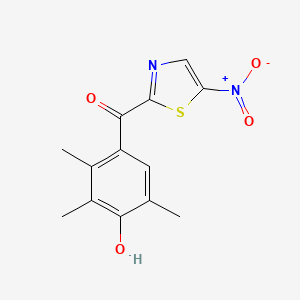![molecular formula C22H18N2O B14647474 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 54941-66-1](/img/structure/B14647474.png)
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a complex organic compound with the molecular formula C16H14N2O. It is part of the imidazoisoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with an amine and a carbonyl compound under acidic conditions . Another method includes the Wallach synthesis, which uses dehydrogenation of imidazolines .
Industrial Production Methods
the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways are still under investigation, but it is known to affect protein synthesis and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- 5-(4-Chlorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
Uniqueness
What sets 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol apart from similar compounds is its specific phenyl substitution, which enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
54941-66-1 |
|---|---|
Molekularformel |
C22H18N2O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
5-(4-phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C22H18N2O/c25-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)20-9-5-4-8-19(20)21-23-14-15-24(21)22/h1-13,25H,14-15H2 |
InChI-Schlüssel |
RCJJPMUSLRERST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



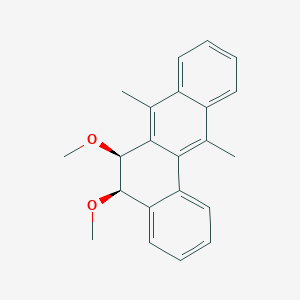

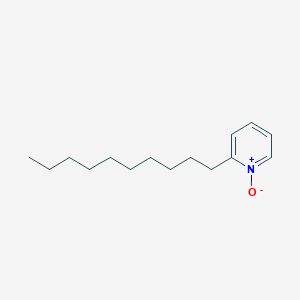

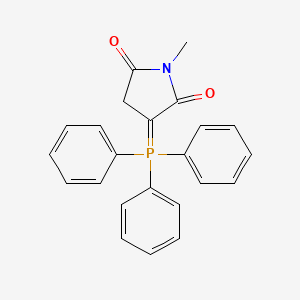
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)

![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

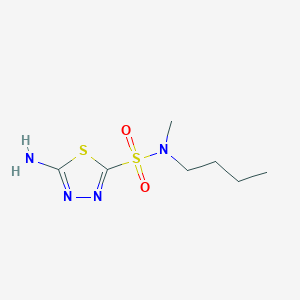
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
